4-((3-Methylbenzyl)thio)butan-2-one
Description
4-((3-Methylbenzyl)thio)butan-2-one is a sulfur-containing ketone derivative characterized by a butan-2-one backbone substituted with a 3-methylbenzylthio group (-S-CH₂-C₆H₄-CH₃) at the 4-position. This structural motif places it within a broader class of arylthio-substituted butanones, which are studied for their diverse physicochemical and biological properties.
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
4-[(3-methylphenyl)methylsulfanyl]butan-2-one |
InChI |
InChI=1S/C12H16OS/c1-10-4-3-5-12(8-10)9-14-7-6-11(2)13/h3-5,8H,6-7,9H2,1-2H3 |
InChI Key |
HXIDRPVWXZXNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylbenzyl)thio)butan-2-one typically involves the reaction of 3-methylbenzyl chloride with butan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the thioether linkage is formed by the displacement of the chloride ion by the sulfur atom of the butanone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-((3-Methylbenzyl)thio)butan-2-one undergoes various chemical reactions, including:
Substitution: The benzylic position can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers.
Scientific Research Applications
4-((3-Methylbenzyl)thio)butan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((3-Methylbenzyl)thio)butan-2-one involves its interaction with various molecular targets. The thioether group can participate in redox reactions, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 4-((3-Methylbenzyl)thio)butan-2-one, their substituents, and documented properties:
Substituent-Driven Functional Differences
Physicochemical Properties
- Lipophilicity : The 3-methylbenzylthio group likely increases logP compared to hydroxylated derivatives, impacting solubility and bioavailability. For example, zingerone’s logP (~1.5) reflects moderate hydrophilicity from its hydroxyl and methoxy groups , whereas thioether analogs are more hydrophobic.
- Stability : Thioethers are prone to oxidation, which could limit shelf-life in formulations compared to ethers or ketones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
